Methyl 3-amino-5-carbamoylbenzoate
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Overview
Description
Methyl 3-amino-5-carbamoylbenzoate: is an organic compound with the molecular formula C9H10N2O3 It is a derivative of benzoic acid, featuring an amino group at the 3-position and a carbamoyl group at the 5-position, with a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Methyl 3-amino-5-carbamoylbenzoate typically begins with commercially available 3-nitrobenzoic acid.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Carbamoylation: The amino group is then carbamoylated using phosgene or a similar carbamoylating agent to introduce the carbamoyl group at the 5-position.
Esterification: Finally, the carboxylic acid group is esterified with methanol in the presence of a strong acid catalyst like sulfuric acid to yield this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 3-amino-5-carbamoylbenzoate can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under acidic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of halogen or other electrophilic groups on the aromatic ring.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: Methyl 3-amino-5-carbamoylbenzoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology:
Enzyme Inhibition Studies: The compound is used in studies to understand enzyme inhibition mechanisms, particularly those involving amino and carbamoyl groups.
Medicine:
Drug Development: It serves as a precursor for the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs.
Industry:
Polymer Production: The compound is used in the production of specialty polymers and resins due to its unique functional groups.
Mechanism of Action
The mechanism of action of Methyl 3-amino-5-carbamoylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and carbamoyl groups can form hydrogen bonds and other interactions with active sites, leading to inhibition or activation of biological pathways. The exact pathways depend on the specific application and target molecule.
Comparison with Similar Compounds
Methyl 3-amino-5-fluorobenzoate: Similar structure but with a fluorine atom instead of a carbamoyl group.
Methyl 3-amino-5-chlorobenzoate: Contains a chlorine atom at the 5-position instead of a carbamoyl group.
Methyl 3-amino-5-methylbenzoate: Features a methyl group at the 5-position.
Uniqueness: Methyl 3-amino-5-carbamoylbenzoate is unique due to the presence of both amino and carbamoyl groups, which provide distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various research and industrial applications.
Biological Activity
Methyl 3-amino-5-carbamoylbenzoate (MACB) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in therapeutic contexts.
Chemical Structure and Properties
This compound features a benzoate moiety with amino and carbamoyl substituents, which contribute to its biological activity. The presence of these functional groups allows for various interactions with biological targets, including enzymes and receptors.
The biological activity of MACB is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The amino and carbamoyl groups can form hydrogen bonds with active sites on enzymes, potentially inhibiting their activity. This mechanism is crucial in the context of metabolic pathways where enzyme regulation is vital.
- Receptor Binding : MACB may also influence receptor-mediated pathways, altering cellular responses to external signals.
Pharmacological Activities
Research indicates that this compound exhibits several pharmacological activities:
- Anticancer Activity : Preliminary studies suggest that MACB may possess anticancer properties, potentially by inhibiting cell proliferation in various cancer cell lines. For instance, cell viability assays have demonstrated that MACB can significantly reduce the growth of specific leukemia cells (GI50 values observed in various studies) .
- Antimicrobial Properties : Similar compounds have been shown to exhibit antimicrobial effects against a range of pathogens, suggesting that MACB may also have potential as an antimicrobial agent .
Case Studies
- Anticancer Studies : A study involving methyl derivatives found that compounds structurally similar to MACB inhibited Polo-like Kinase 1 (Plk1), a critical regulator in cancer cell division. The structure-activity relationship (SAR) studies indicated that modifications to the amino group significantly enhanced anticancer efficacy .
- Enzyme Interaction Studies : In vitro studies have demonstrated that MACB can inhibit enzymes involved in metabolic pathways. For example, enzyme assays revealed that MACB competes effectively with substrate molecules, leading to decreased enzyme activity and altered metabolic profiles .
Data Table: Biological Activities of this compound
Properties
Molecular Formula |
C9H10N2O3 |
---|---|
Molecular Weight |
194.19 g/mol |
IUPAC Name |
methyl 3-amino-5-carbamoylbenzoate |
InChI |
InChI=1S/C9H10N2O3/c1-14-9(13)6-2-5(8(11)12)3-7(10)4-6/h2-4H,10H2,1H3,(H2,11,12) |
InChI Key |
YKUPJNVBBFGPPX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C(=O)N)N |
Origin of Product |
United States |
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